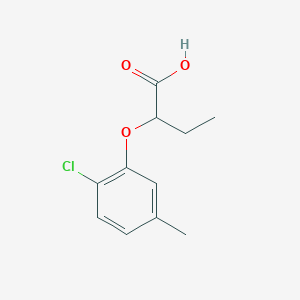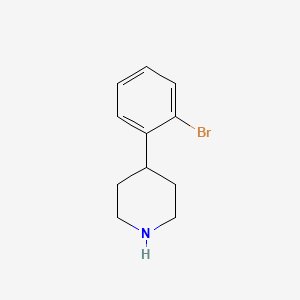
4-(2-Bromophenyl)piperidine
Übersicht
Beschreibung
The compound "4-(2-Bromophenyl)piperidine" is a brominated piperidine derivative. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmaceutical compounds due to its nitrogen's basicity and the ring's conformational flexibility. The presence of a bromophenyl group at the 4-position of piperidine indicates potential for further chemical modifications, as the bromine atom can act as a good leaving group in substitution reactions.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4,4-disubstituted piperidines can be achieved using 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine as a reagent, which is useful in the field of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents . Additionally, asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for compounds like (-)-Paroxetine, can be performed using arylboron reagents and a chiral bisphosphine-rhodium catalyst .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy. For example, the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid has been characterized using these techniques, and the geometry was optimized using computational methods . X-ray diffraction studies have also been used to determine the absolute configuration of piperidine derivatives, as seen in the case of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions due to the presence of functional groups that can be modified. The bromine atom in the this compound structure suggests that it can participate in nucleophilic substitution reactions. The reactivity of such compounds can be further understood by analyzing the molecular electrostatic potential (MEP) surface, which provides information about the charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by the substituents attached to the piperidine ring. The presence of a bromophenyl group is likely to increase the molecular weight and potentially affect the lipophilicity of the compound. The chiral nature of some piperidine derivatives also plays a crucial role in their pharmacological properties, as enantiomers can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns
4-(2-Bromophenyl)piperidine derivatives demonstrate significant hydrogen-bonding patterns, crucial in the stabilization of crystal structures. A study by Balderson et al. (2007) on similar compounds showed bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers, respectively. These bonds contribute to the formation of molecular chains, enhancing the stability of the compounds in crystalline forms (Balderson et al., 2007).
Analgesic Activities
Piperidine derivatives, including those related to this compound, have been investigated for their analgesic activities. Saify et al. (2012) studied the analgesic effects of such derivatives, revealing their potential in blocking prostaglandins' effects. This suggests their utility in pain management and their role in inhibiting platelet aggregation (Saify et al., 2012).
Enantiomeric Resolution
The enantiomeric resolution of this compound analogs is crucial for pharmaceutical applications. Ali et al. (2016) conducted studies on similar compounds, showcasing the importance of chiral separation in drug development. This process is vital in ensuring the effectiveness and safety of pharmaceuticals (Ali et al., 2016).
Antimicrobial Properties
This compound derivatives have shown promise in antimicrobial applications. Research by Khalid et al. (2016) synthesized N-substituted derivatives of related compounds, demonstrating moderate to significant antibacterial activity. This suggests their potential in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Properties
Compounds structurally related to this compound have been investigated for their potential anticancer properties. Harishkumar et al. (2018) synthesized novel derivatives exhibiting significant growth inhibition of human cancer cell lines. This highlights the compound's potential in the development of new anticancer therapies (Harishkumar et al., 2018).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives can exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-(2-Bromophenyl)piperidine with its targets.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Piperidine derivatives are known to have a variety of effects at the molecular and cellular levels, suggesting that this compound may have similar effects .
Action Environment
This compound represents an interesting area for future research due to the biological activity of related piperidine derivatives .
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future direction of research on 4-(2-Bromophenyl)piperidine could focus on its potential applications in drug design and synthesis.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHAYRLLVYOFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606125 | |
| Record name | 4-(2-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82212-00-8 | |
| Record name | 4-(2-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








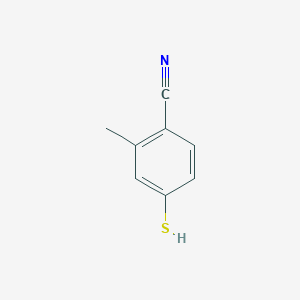
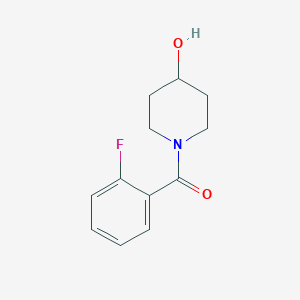
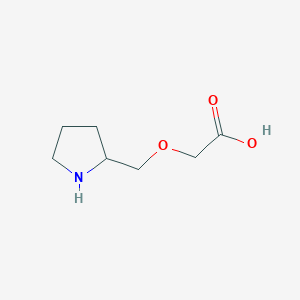
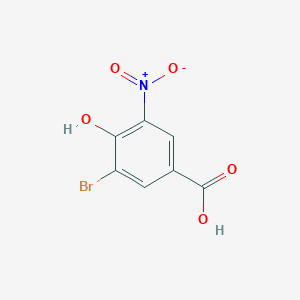
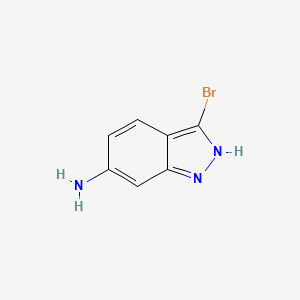
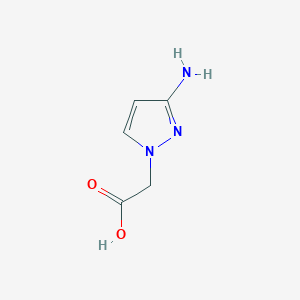
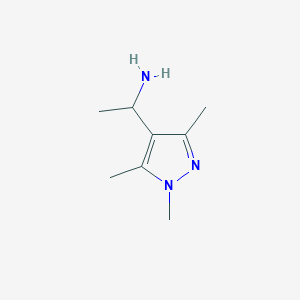
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
